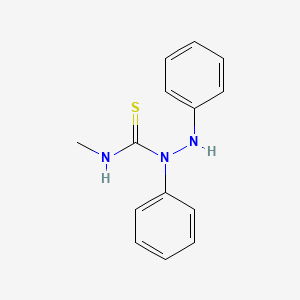
N-Methyl-1,2-diphenylhydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1,2-diphenylhydrazine-1-carbothioamide is an organic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields. This compound is characterized by the presence of a hydrazine group bonded to a carbothioamide moiety, with methyl and phenyl substituents enhancing its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,2-diphenylhydrazine-1-carbothioamide typically involves the reaction of N-methylhydrazine with diphenylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1,2-diphenylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-1,2-diphenylhydrazine-1-carbothioamide involves its interaction with cellular targets, leading to various biological effects:
Comparación Con Compuestos Similares
Similar Compounds
Hydrazobenzene (1,2-diphenylhydrazine): An aromatic compound used in the manufacture of dyes and pharmaceuticals.
Tolfenamic Acid Derivatives: Compounds containing hydrazine-1-carbothioamide moieties, investigated for their anticancer properties.
Uniqueness
N-Methyl-1,2-diphenylhydrazine-1-carbothioamide stands out due to its unique combination of methyl and phenyl groups, which enhance its chemical reactivity and biological activity.
Propiedades
Número CAS |
21075-68-3 |
|---|---|
Fórmula molecular |
C14H15N3S |
Peso molecular |
257.36 g/mol |
Nombre IUPAC |
1-anilino-3-methyl-1-phenylthiourea |
InChI |
InChI=1S/C14H15N3S/c1-15-14(18)17(13-10-6-3-7-11-13)16-12-8-4-2-5-9-12/h2-11,16H,1H3,(H,15,18) |
Clave InChI |
WMKKDYFQMQANJM-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)N(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



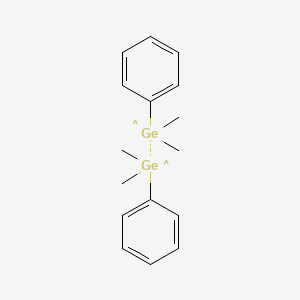
![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
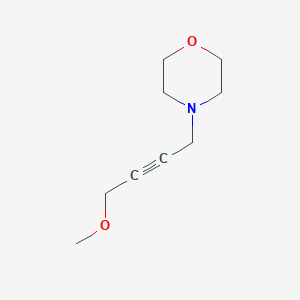
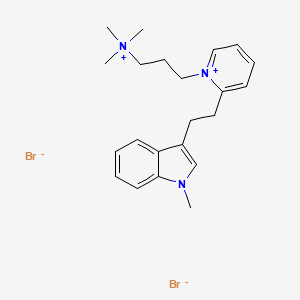
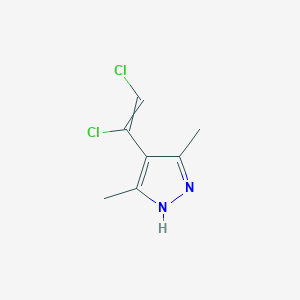

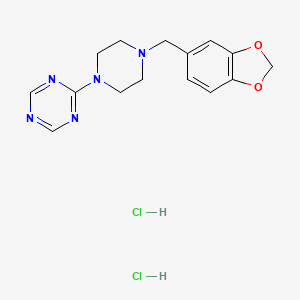
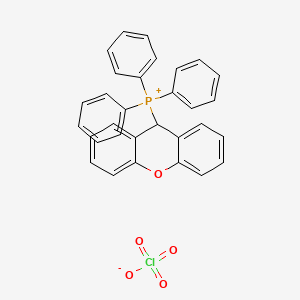

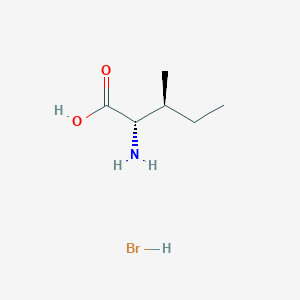
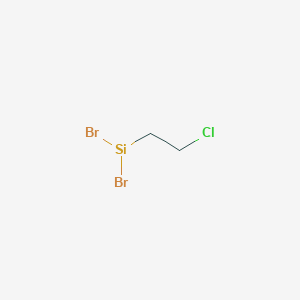
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)

